Ethyl 5-phenyl-2-(trifluoromethyl)furan-3-carboxylate
Description
Ethyl 5-phenyl-2-(trifluoromethyl)furan-3-carboxylate is a fluorinated furan derivative characterized by a phenyl substituent at the 5-position of the furan ring and a trifluoromethyl (-CF₃) group at the 2-position. The ethyl ester moiety at the 3-position enhances its lipophilicity, making it a candidate for applications in medicinal chemistry and materials science. The trifluoromethyl group contributes to metabolic stability and electron-withdrawing effects, while the phenyl group increases molecular bulk and aromatic interactions .
Properties
CAS No. |
672930-51-7 |
|---|---|
Molecular Formula |
C14H11F3O3 |
Molecular Weight |
284.23 g/mol |
IUPAC Name |
ethyl 5-phenyl-2-(trifluoromethyl)furan-3-carboxylate |
InChI |
InChI=1S/C14H11F3O3/c1-2-19-13(18)10-8-11(9-6-4-3-5-7-9)20-12(10)14(15,16)17/h3-8H,2H2,1H3 |
InChI Key |
WCYGZXKPRGOTJY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C1)C2=CC=CC=C2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-phenyl-2-(trifluoromethyl)furan-3-carboxylate typically involves the reaction of 5-phenyl-2-(trifluoromethyl)furan-3-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate esterification.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction environments ensures high purity and consistent quality of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the ester functional group, converting it to the corresponding alcohol.
Substitution: The phenyl ring and the furan ring can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
Ethyl 5-phenyl-2-(trifluoromethyl)furan-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 5-phenyl-2-(trifluoromethyl)furan-3-carboxylate is primarily influenced by its trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This compound can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
* Inferred based on structural similarity to (C₁₄H₁₀ClF₃O₃, MW 318.68) with Cl replaced by H.
Key Observations:
- Trifluoromethyl (-CF₃) at C2 enhances electron-withdrawing effects, stabilizing the furan ring and influencing reactivity in cross-coupling reactions .
- Ester vs. Carboxylic Acid :
- Synthetic Routes :
- Similar compounds are synthesized via palladium-catalyzed hydrogenation (e.g., ) or nucleophilic substitution (e.g., ), suggesting feasible pathways for the target compound .
Biological Activity
Ethyl 5-phenyl-2-(trifluoromethyl)furan-3-carboxylate is a synthetic organic compound with notable biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, mechanisms of action, and potential applications based on diverse research findings.
- Molecular Formula : C14H11F3O3
- Molecular Weight : 284.23 g/mol
- CAS Number : 672930-51-7
- IUPAC Name : this compound
The biological activity of this compound is primarily influenced by its trifluoromethyl group, which enhances lipophilicity and metabolic stability. This compound can interact with various molecular targets through mechanisms such as:
- Hydrogen Bonding : Facilitates interaction with enzymes and receptors.
- Hydrophobic Interactions : Increases binding affinity to lipid membranes.
- Van der Waals Forces : Contributes to the overall stability of the compound in biological systems.
Biological Activities
-
Antimicrobial Properties
- This compound has been investigated for its antimicrobial effects, showing significant activity against various bacterial strains. Its ability to inhibit growth is attributed to its structural features that enhance interaction with microbial targets.
-
Antitubercular Activity
- Research indicates that this compound exhibits significant antitubercular activity by inhibiting MbtI (mycobactin biosynthesis enzyme), essential for the survival of Mycobacterium tuberculosis. This inhibition suggests a potential pathway for developing new treatments against resistant strains of tuberculosis .
- Anti-inflammatory Effects
Comparative Analysis with Similar Compounds
The following table summarizes the characteristics and activities of this compound compared to similar compounds:
| Compound Name | Structure Features | Unique Aspects | Biological Activity |
|---|---|---|---|
| Ethyl 5-amino-4-cyano-2-(trifluoromethyl)furan-3-carboxylate | Contains cyano group | Different reactivity due to cyano substitution | Moderate antimicrobial activity |
| 5-(3-cyano-5-(trifluoromethyl)phenyl)furan-2-carboxylic acid | Lacks ethoxy group | Stronger antitubercular activity noted | High antitubercular activity |
| Ethyl 5-(furan-2-carboxamido)-4-oxo-3-(4-(trifluoromethyl)phenyl) | Contains an oxo group | Different biological profile due to oxo functionality | Variable activity depending on context |
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
-
Antitubercular Studies
- A study demonstrated that this compound effectively inhibited MbtI in vitro, suggesting a promising avenue for drug development against tuberculosis .
- Antimicrobial Testing
- Mechanistic Insights
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
